molecular formula C26H27NO5S B1684618 KCN1 CAS No. 927823-01-6

KCN1

Cat. No.: B1684618
CAS No.: 927823-01-6
M. Wt: 465.6 g/mol
InChI Key: IPZJNJPAVPZHJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KCN1 involves multiple steps, starting with the preparation of the chromenylmethyl intermediate. This intermediate is then reacted with phenylbenzenesulfonamide under specific conditions to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification methods to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

KCN1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sulfonamide derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Mechanism of Action

KCN1 exerts its effects primarily through the inhibition of hypoxia-inducible factor-1 (HIF-1) signaling. It disrupts the interaction between HIF-1α and its cofactors p300/CBP, leading to a decrease in the transcriptional activity of HIF-1 target genes. This results in the inhibition of tumor growth and angiogenesis . Additionally, this compound induces cell cycle arrest and apoptosis in cancer cells, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KCN1

This compound is unique due to its dual mechanism of action, targeting both HIF-1 signaling and inducing cell cycle arrest.

Properties

CAS No.

927823-01-6

Molecular Formula

C26H27NO5S

Molecular Weight

465.6 g/mol

IUPAC Name

N-[(2,2-dimethylchromen-6-yl)methyl]-3,4-dimethoxy-N-phenylbenzenesulfonamide

InChI

InChI=1S/C26H27NO5S/c1-26(2)15-14-20-16-19(10-12-23(20)32-26)18-27(21-8-6-5-7-9-21)33(28,29)22-11-13-24(30-3)25(17-22)31-4/h5-17H,18H2,1-4H3

InChI Key

IPZJNJPAVPZHJM-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=CC(=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)OC)OC)C

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,4-dimethoxy-N-((2,2-dimethyl-2H-chromen-6-yl)methyl)-N-phenylbenzenesulfonamide
KCN1 compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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